molecular formula C24H26N2O3S2 B5092472 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide CAS No. 5738-62-5

4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide

Cat. No.: B5092472
CAS No.: 5738-62-5
M. Wt: 454.6 g/mol
InChI Key: PKJGOIOSDKCXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a benzenesulfonyl group, a methylamino group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-19-8-10-20(11-9-19)18-30-17-16-25-24(27)21-12-14-22(15-13-21)26(2)31(28,29)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJGOIOSDKCXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367381
Record name 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5738-62-5
Record name 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with methylamine to form benzenesulfonyl(methyl)amine. This intermediate is then reacted with 2-[(4-methylphenyl)methylsulfanyl]ethylamine to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which regulate cellular processes like proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-chlorophenyl)methylthio]ethyl]benzamide
  • 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methoxyphenyl)methylthio]ethyl]benzamide

Uniqueness

Compared to similar compounds, 4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide exhibits unique properties due to the presence of the methyl group on the phenyl ring. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.